2-(1,2,3-Thiadiazol-4-yl)aniline 2-(1,2,3-Thiadiazol-4-yl)aniline
Brand Name: Vulcanchem
CAS No.: 286955-98-4
VCID: VC17343996
InChI: InChI=1S/C8H7N3S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H,9H2
SMILES:
Molecular Formula: C8H7N3S
Molecular Weight: 177.23 g/mol

2-(1,2,3-Thiadiazol-4-yl)aniline

CAS No.: 286955-98-4

Cat. No.: VC17343996

Molecular Formula: C8H7N3S

Molecular Weight: 177.23 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2,3-Thiadiazol-4-yl)aniline - 286955-98-4

Specification

CAS No. 286955-98-4
Molecular Formula C8H7N3S
Molecular Weight 177.23 g/mol
IUPAC Name 2-(thiadiazol-4-yl)aniline
Standard InChI InChI=1S/C8H7N3S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H,9H2
Standard InChI Key WFXDPAFYLRCCGD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CSN=N2)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(1,2,3-Thiadiazol-4-yl)aniline (C₈H₇N₃S) possesses a molecular weight of 177.23 g/mol, featuring a planar architecture where the thiadiazole ring’s sulfur atom at position 1 and nitrogen atoms at positions 2–3 create electron-deficient regions . The compound’s IUPAC name, 2-(1,2,3-thiadiazol-4-yl)aniline, reflects its substitution pattern: an amino group (-NH₂) at the benzene ring’s ortho position relative to the thiadiazole attachment .

Table 1: Comparative Structural Properties of Thiadiazolylaniline Isomers

Property2-(1,2,3-Thiadiazol-4-yl)aniline3-(1,2,3-Thiadiazol-4-yl)aniline
Molecular FormulaC₈H₇N₃SC₈H₇N₃S
PubChem CID53258023164938
Substituent Positionorthometa
SMILES NotationC1=CC(=CC(=C1)N)C2=CSN=N2C1=CC(=CC(=C1)N)C2=CSN=N2
Dipole Moment (Calculated)4.2 D3.8 D

Data sources:

Synthetic Pathways

While direct synthesis protocols for 2-(1,2,3-thiadiazol-4-yl)aniline remain undocumented in available literature, analogous thiadiazole-aniline hybrids are typically synthesized via:

  • Huisgen Cycloaddition: Copper-catalyzed azide-alkyne reactions form the thiadiazole core, followed by aromatic amination .

  • Hydrazone Cyclization: Condensation of thiosemicarbazides with α-keto esters under acidic conditions generates the thiadiazole ring system .

  • Post-Functionalization: Electrophilic substitution on preformed thiadiazole derivatives using directed metalation strategies .

A representative multi-step synthesis for related compounds involves refluxing 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with alkyl carbodithioates in 2-propanol, yielding hydrazinecarbodithioate intermediates that undergo subsequent cyclization . Though this pathway produces triazole-thiadiazole hybrids, analogous methods could be adapted for 2-(1,2,3-thiadiazol-4-yl)aniline by modifying starting materials.

Pharmacological Profile and Biological Activities

Compound ClassMIC (μg/mL) vs C. albicansSelectivity Index (HFF-1 Cells)
Imidazo-thiadiazoles 0.16–1.25>64
Benzothiadiazoles 2.5–1032

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound’s logP value (calculated: 2.1) predicts moderate lipophilicity, balancing membrane permeability and aqueous solubility . Hydrogen bonding capacity (2 donors, 3 acceptors) facilitates interactions with biological targets while maintaining metabolic stability .

Spectroscopic Characterization

Mass Spectrometry: GC-MS analysis of related compounds shows dominant fragments at m/z 149 (C₇H₇N₂S⁺) and 121 (C₆H₅NS⁺), corresponding to thiadiazole ring cleavage and aniline moiety loss .
NMR Profile: Predicted ¹H NMR signals include aromatic protons at δ 7.2–7.8 ppm (benzene ring) and δ 8.1–8.3 ppm (thiadiazole H-5) . The NH₂ group typically resonates as a broad singlet near δ 5.3 ppm in DMSO-d₆ .

Comparative Analysis with 3-Substituted Isomer

The meta-substituted isomer 3-(1,2,3-thiadiazol-4-yl)aniline (CID: 3164938) exhibits distinct electronic properties:

  • Reduced Dipole Moment: 3.8 D vs 4.2 D in the ortho isomer, altering protein-binding affinity .

  • Tautomerization Potential: Meta substitution permits resonance stabilization unavailable in the ortho derivative, influencing redox behavior .

  • Synthetic Accessibility: The meta isomer’s synthesis requires directed ortho-metalation strategies, whereas ortho derivatives may form via simpler cycloadditions .

Future Research Directions

  • Synthetic Optimization: Developing regioselective routes to 2-(1,2,3-thiadiazol-4-yl)aniline using flow chemistry or enzymatic catalysis.

  • Target Identification: Proteomic studies to map interactions with fungal CYP51 and bacterial DNA gyrase.

  • Formulation Development: Nano-encapsulation to enhance bioavailability of lead compounds.

  • Toxicogenomics: RNA-seq analysis of hepatocyte responses to chronic exposure.

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